molecular formula C21H26N2O2 B3002178 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide CAS No. 1797179-65-7

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide

Cat. No.: B3002178
CAS No.: 1797179-65-7
M. Wt: 338.451
InChI Key: ZWZGAHHCHCXHRF-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is a synthetic organic compound that belongs to the class of amides It features a pyrrolidine ring substituted with a methoxy group, attached to a phenyl ring, which is further connected to a butanamide chain

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Proper safety data sheets should be consulted when handling this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
  • 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)phenyl]benzamide

Comparison: N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is unique due to its specific substitution pattern and the presence of the methoxy group on the pyrrolidine ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-14-15-23(16-20)19-12-10-18(11-13-19)22-21(24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZGAHHCHCXHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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